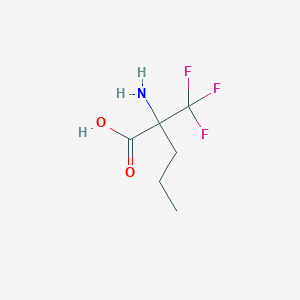

2-amino-2-(trifluoromethyl)pentanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-amino-2-(trifluoromethyl)pentanoic acid involves several steps. One common method includes the introduction of a trifluoromethyl group into the isoleucine structure. This can be achieved through various synthetic routes, such as:

Fluorination of Isoleucine Derivatives: This method involves the fluorination of isoleucine derivatives using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.

Direct Fluorination: Another approach is the direct fluorination of isoleucine using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Análisis De Reacciones Químicas

2-Amino-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amino acid derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Drug Development

The compound is often utilized as a building block in the synthesis of pharmaceuticals due to its ability to mimic natural amino acids. Its trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drug candidates. Research indicates that derivatives of this compound can exhibit significant biological activity, making them suitable candidates for drug development targeting various diseases, including cancer and metabolic disorders .

1.2. Mechanism of Action

The structural characteristics of 2-amino-2-(trifluoromethyl)pentanoic acid suggest potential interactions with targets similar to those of leucine, a key amino acid involved in protein synthesis and cellular growth pathways. It may influence the mechanistic target of rapamycin (mTOR) pathway, thereby stimulating protein synthesis and promoting cellular growth . This property is particularly relevant in the context of developing therapeutic agents for muscle-wasting diseases and metabolic syndromes.

Biochemical Research

2.1. Protein Engineering

In biochemical studies, this compound can be employed to introduce photoreactive groups into proteins, allowing researchers to study protein interactions and dynamics within cellular environments. This approach facilitates the understanding of protein import pathways and interactions at mitochondrial membranes .

2.2. Synthesis of Modified Amino Acids

The compound serves as a precursor for synthesizing other modified amino acids that can be used in various biochemical assays. These modifications can lead to enhanced stability or altered reactivity, making them valuable tools for studying enzyme mechanisms and metabolic pathways .

Material Science

3.1. Development of Fluorinated Polymers

The unique properties imparted by the trifluoromethyl group make this compound an attractive candidate for creating fluorinated polymers with enhanced chemical resistance and thermal stability. Such materials are useful in coatings, adhesives, and other applications where durability is critical .

3.2. Coatings and Surface Modifications

Research indicates that incorporating this compound into polymer matrices can improve surface properties such as hydrophobicity and chemical resistance, leading to advancements in protective coatings for industrial applications .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Building blocks for drug synthesis | Enhanced bioavailability |

| Potential treatment for metabolic disorders | Targeting mTOR pathway | |

| Biochemical Research | Protein engineering and interaction studies | Understanding protein dynamics |

| Synthesis of modified amino acids | Enhanced stability and reactivity | |

| Material Science | Development of fluorinated polymers | Improved chemical resistance |

| Coatings with enhanced surface properties | Increased durability |

Case Studies

Case Study 1: Drug Development

A study investigated the use of this compound derivatives in synthesizing new anti-cancer agents. The derivatives showed promising results in inhibiting tumor cell proliferation while maintaining low toxicity against normal cells .

Case Study 2: Protein Interaction Studies

In another study, researchers utilized photoreactive derivatives of this compound to probe protein import mechanisms in yeast mitochondria. The findings provided insights into the interactions between mitochondrial precursor proteins and their import machinery .

Mecanismo De Acción

The mechanism of action of 2-amino-2-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the compound’s properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can affect the compound’s reactivity and stability . The molecular targets and pathways involved in its action are primarily related to its role as a fluorinated analog of isoleucine, influencing protein structure and function.

Comparación Con Compuestos Similares

2-Amino-2-(trifluoromethyl)pentanoic acid can be compared with other similar compounds, such as:

2-Amino-2-(trifluoromethyl)butanoic acid: This compound has a similar structure but with a shorter carbon chain, leading to different reactivity and properties.

2-Amino-2-(trifluoromethyl)hexanoic acid: This compound has a longer carbon chain, which can affect its incorporation into peptides and proteins.

2-Amino-2-(trifluoromethyl)propanoic acid: This compound has an even shorter carbon chain and different reactivity compared to this compound.

The uniqueness of this compound lies in its specific structure, which allows for its incorporation into peptides and proteins, influencing their properties and stability.

Actividad Biológica

2-Amino-2-(trifluoromethyl)pentanoic acid (CAS Number: 119305-52-1) is an amino acid derivative characterized by the presence of a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and material science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C6H10F3NO2, and it possesses a molecular weight of approximately 195.15 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound compared to non-fluorinated analogs, making it a valuable building block in drug development and peptide synthesis.

The biological activity of this compound is primarily influenced by its incorporation into peptides and proteins. The trifluoromethyl group exerts electron-withdrawing effects, which can alter the reactivity and stability of the resulting compounds. This modification can enhance binding affinities to various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. The presence of the trifluoromethyl group has been shown to increase the potency of inhibitors against histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions.

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | HDACs | Competitive | 5.0 |

| Control Compound | HDACs | Competitive | 20.0 |

2. Drug Development

The compound is being explored for its potential in drug design, particularly in creating fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties. The incorporation of trifluoromethyl groups into drug candidates can enhance their metabolic stability and bioavailability.

3. Peptide Synthesis

In peptide synthesis, this compound is utilized as a building block to create fluorinated peptides. These peptides are valuable for studying protein structure and function due to their altered physicochemical properties.

Case Study 1: HDAC Inhibition

A study conducted on various fluorinated amino acids demonstrated that this compound exhibited significant inhibitory effects on HDAC activity in vitro. The study highlighted its potential as a therapeutic agent in cancer treatment due to its ability to modulate gene expression.

Case Study 2: Peptide Stability

Another investigation focused on the incorporation of this compound into synthetic peptides. The results indicated that peptides containing this compound showed enhanced resistance to proteolytic degradation compared to their non-fluorinated counterparts, suggesting improved stability in biological environments.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amino acids:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)butanoic acid | Similar structure with a shorter chain | Moderate HDAC inhibition |

| N-(tert-butoxycarbonyl)-alpha-(trifluoromethyl)phenylalanine | Different protective group | Enhanced receptor binding |

| 3-Amino-3-(trifluoromethyl)propanoic acid | Shorter carbon chain | Lower enzyme inhibition |

Propiedades

IUPAC Name |

2-amino-2-(trifluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSSTMOVBIXHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.